REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9](Cl)(=[O:11])=[O:10])#[N:2].[CH3:13][NH:14][CH3:15].C(N(CC)CC)C>C(OCC)(=O)C>[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9]([N:14]([CH3:15])[CH3:13])(=[O:11])=[O:10])#[N:2]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined filterate was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=CC=C1)S(=O)(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |